1-Amino-3-buten-2-OL
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-Amino-3-buten-2-OL involves various strategies, including condensation reactions, use of low-valent titanium reagents, and the application of novel classes of heteroatom-containing dienes for Diels-Alder reactions. For instance, 1-Amino-3-siloxy-1,3-butadienes have been prepared efficiently by deprotonation of vinylogous amides followed by silylation, demonstrating the versatility of these methods in synthesizing complex organic molecules with high yield and regioselectivity (Kozmin, Janey, & Rawal, 1999).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as 3-amino-1-phenyl-2-buten-1-one, have been conducted using Fourier transform infrared and Raman spectra, alongside density functional theoretical and ab initio calculations. These studies reveal the importance of intramolecular hydrogen bonding and provide detailed insights into the vibrational modes and geometrical parameters of the molecules, highlighting the intricate details of their structural configuration (Raissi, Yarali, Farzad, & Nowroozi, 2006).
Chemical Reactions and Properties
The reactivity of compounds akin to 1-Amino-3-buten-2-OL with various dienophiles under mild conditions to afford [4+2] adducts showcases their utility in synthetic organic chemistry. Such reactions not only emphasize the compounds' versatility as synthetic intermediates but also their potential in generating a variety of substituted cyclohexenones through further transformations (Kozmin, Janey, & Rawal, 1999).
Physical Properties Analysis
The physical properties of these compounds, including their vibrational spectra, have been meticulously analyzed, providing a comprehensive understanding of their behavior under various conditions. The precise measurement and interpretation of these spectra contribute significantly to the understanding of the molecular structure and dynamics of these compounds.
Chemical Properties Analysis
The chemical properties, including the reactivity of 1-Amino-3-buten-2-OL and related molecules, have been explored through various synthetic strategies. The development of novel synthetic routes for the preparation of 3-amino enones and 1,3-diketones, for example, highlights the innovative approaches in organic synthesis that expand the utility of these compounds in creating complex molecular architectures (Rao & Muthanna, 2015).
Scientific Research Applications
Coordination Chemistry:
- 1-Amino-3-buten-2-OL has been studied in relation to its coordination with platinum(II) complexes, revealing insights into the stereoselectivity of coordination and the role of intramolecular hydrogen bonding in stabilizing certain rotamers of coordinated olefins (Morris et al., 1997).
Synthesis and Chemical Reactivity:
- It serves as a key intermediate in the synthesis of DL-goitrin, an antithyroid factor, showcasing its importance in medicinal chemistry (Brandsma et al., 2010).
- Studies on 2,4,4,4-Tetrachloro-1-butanol and its derivatives indicate the formation of 1-amino-3-buten-2-ols under certain conditions, providing insights into reaction mechanisms (Dowbenko, 1965).
- The molecule has been used in vibrational spectroscopy studies to understand intramolecular hydrogen bonding and molecular structure (Raissi et al., 2006).
Catalysis and Kinetics:
- Research has focused on its selective hydrogenation over palladium-supported catalysts, demonstrating its role in catalytic processes (Nikoshvili et al., 2015).
- Kinetic studies of reactions with atomic chlorine have been conducted to understand its atmospheric behavior (Rodríguez et al., 2007).
Biomedical Applications:
- It is used in the synthesis of DNA oligodeoxynucleotides containing specific adducts, relevant in studying DNA interactions and mutagenicity (Dorr et al., 2007).
- 1-Amino-3-buten-2-OL is significant in the synthesis of antihistaminic compounds, indicating its importance in drug development (Casy & Parulkar, 1969).
Environmental Chemistry:
- Its role in the gas-phase reactions with environmental radicals like Cl atoms and O3 has been investigated, contributing to the understanding of atmospheric chemistry (Gai et al., 2011).
Safety And Hazards
The safety data sheet for “1-Amino-3-buten-2-OL” indicates that it is a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Therefore, it should be handled with care, using appropriate safety measures.
properties
IUPAC Name |
1-aminobut-3-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPSIZZAILVTSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283721 | |
Record name | 1-AMINO-3-BUTEN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-buten-2-OL | |
CAS RN |
13269-47-1 | |
Record name | NSC33061 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-AMINO-3-BUTEN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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